5-amino-N-(3,4-dimethoxyphenyl)-1-{[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide
Description
5-amino-N-(3,4-dimethoxyphenyl)-1-{[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide is a triazole-carboxamide derivative featuring a 1,3-oxazole substituent and a 3,4-dimethoxyphenyl group. Its synthesis typically involves coupling 5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid with amines, as demonstrated in analogous compounds . The structural complexity arises from the oxazole-methylphenyl moiety, which enhances lipophilicity, and the 3,4-dimethoxyphenyl group, which may influence receptor binding interactions.
Properties
IUPAC Name |
5-amino-N-(3,4-dimethoxyphenyl)-1-[[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl]triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N6O4/c1-13-5-7-15(8-6-13)23-26-17(14(2)33-23)12-29-21(24)20(27-28-29)22(30)25-16-9-10-18(31-3)19(11-16)32-4/h5-11H,12,24H2,1-4H3,(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVRVGOYDRFRNKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=C(O2)C)CN3C(=C(N=N3)C(=O)NC4=CC(=C(C=C4)OC)OC)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-amino-N-(3,4-dimethoxyphenyl)-1-{[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide is a triazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its synthesis, structure-activity relationship (SAR), and relevant case studies.
- Molecular Formula : C₁₈H₁₈N₄O₄
- Molecular Weight : 366.36 g/mol
- CAS Number : Not available
Synthesis
The synthesis of this compound typically involves the formation of the triazole ring through a [3+2] cycloaddition reaction. The oxazole moiety is integrated into the structure to enhance biological activity. The synthetic pathway often includes:
- Formation of an azide from an amine.
- Reaction with an alkyne to form the triazole.
- Incorporation of the oxazole and methoxyphenyl groups.
Antitumor Activity
Research indicates that triazole derivatives exhibit significant antitumor properties. In vitro studies have shown that compounds similar to this compound can inhibit various cancer cell lines, including:
- Mia PaCa-2
- PANC-1
- RKO
These studies suggest that the compound may interfere with cellular mechanisms such as apoptosis and cell cycle regulation .
Antimicrobial Activity
Triazoles are known for their antimicrobial properties. The compound has shown effectiveness against several pathogenic microorganisms in preliminary tests:
- Candida albicans
- Staphylococcus aureus
These findings indicate the potential for developing antifungal and antibacterial agents based on this compound's structure .
Structure-Activity Relationship (SAR)
The SAR studies reveal that modifications in the substituents on the triazole and oxazole rings significantly impact biological activity. For instance:
- Substituting different groups on the phenyl rings can enhance potency against specific cancer types.
- The presence of methoxy groups has been correlated with increased lipophilicity and improved cell membrane permeability .
Case Studies
Several studies have documented the biological effects of triazole derivatives:
- Antitumor Efficacy : A study found that a related triazole compound exhibited IC50 values in the low micromolar range against various cancer cell lines, suggesting strong antitumor activity .
- Antimicrobial Testing : Another study evaluated a series of triazole compounds against bacterial strains and reported significant inhibition zones for certain derivatives .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Modifications
The compound’s core structure shares similarities with several derivatives (Table 1):
Key Observations :
- The 3,4-dimethoxyphenyl group in the target compound provides a balance between lipophilicity and hydrogen-bonding capacity compared to the 3,5-dimethoxy isomer .
- The 5-methyl-2-(4-methylphenyl)-1,3-oxazole moiety improves metabolic stability relative to ethoxy-substituted analogues, as seen in , where ethoxy groups led to glucuronidation .
Pharmacological and Physicochemical Comparisons
Bioactivity Profiling:
- Target Compound: Limited direct bioactivity data are available, but structural analogs (e.g., CAI) show calcium influx inhibition and cytostatic effects .
- CAI Derivatives: Exhibit phase I metabolism into inactive benzophenone metabolites, suggesting that the target compound’s methyl-substituted oxazole may resist such degradation .
- Oxazole-Containing Analogues : Compounds with 4-benzyl-1,3-oxazole moieties () demonstrate cytotoxicity, implying the target’s oxazole group may contribute to similar activity .
Physicochemical Properties:
Research Findings and Implications
- Structural-Activity Relationships (SAR) : The 3,4-dimethoxy configuration optimizes binding interactions compared to 3,5-dimethoxy or chlorophenyl groups, as inferred from hierarchical clustering of bioactivity profiles in .
- Metabolic Stability : The methyl-substituted oxazole in the target compound likely resists phase I metabolism observed in CAI, which undergoes cleavage into inactive fragments .
- Data Mining Strategies : Tools like the US-EPA CompTox Dashboard () enable similarity searches (Tanimoto >0.8) to prioritize analogues for read-across studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
